Product packaging for Amylene dichloride(Cat. No.:CAS No. 507-45-9)

Amylene dichloride

Cat. No.: B3053074
CAS No.: 507-45-9
M. Wt: 141.04 g/mol
InChI Key: TXTORVZCRUFBBO-UHFFFAOYSA-N
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Description

Amylene dichloride is a useful research compound. Its molecular formula is C5H10Cl2 and its molecular weight is 141.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10Cl2 B3053074 Amylene dichloride CAS No. 507-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-2-methylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c1-4(6)5(2,3)7/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTORVZCRUFBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862071
Record name 2,3-Dichloro-2-methylbutane
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Molecular Weight

141.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507-45-9
Record name Amylene dichloride
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Record name 2,3-Dichloro-2-methylbutane
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Record name 2,3-dichloro-2-methylbutane
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Record name AMYLENE DICHLORIDE
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Synthetic Methodologies and Pathways

Direct Halogenation Approaches

Direct halogenation involves the introduction of halogen atoms directly onto the carbon skeleton, often by addition across double bonds or by substitution of hydrogen atoms.

The most established and industrially relevant method for producing amylene dichloride is the direct chlorination of trimethylethylene (2-methyl-2-butene) vulcanchem.com. This reaction proceeds via an electrophilic addition mechanism, where chlorine (Cl₂) adds across the double bond of the alkene, resulting in the formation of the vicinal dichloride, 2,3-dichloro-2-methylbutane vulcanchem.comaakash.ac.indoubtnut.com. Sulfuryl chloride (SO₂Cl₂) is another effective chlorinating agent that can be utilized for this transformation vulcanchem.comsci-hub.sesciencemadness.org.

Industrial-Scale Synthesis: On an industrial scale, the synthesis of this compound is often carried out in continuous-flow reactors. Trimethylethylene is reacted with chlorine at elevated temperatures, typically between 40–60°C, and under moderate pressures of 1–2 atm vulcanchem.com. The presence of catalysts, such as ferric chloride (FeCl₃), significantly accelerates the reaction rate and can achieve conversions exceeding 85% vulcanchem.com. Precise control over reaction parameters is essential to minimize the formation of unwanted by-products, such as over-chlorinated species vulcanchem.com.

Reaction Conditions and Yields:

PrecursorChlorinating AgentCatalystTemperature (°C)Pressure (atm)Yield (%)ProductReference
TrimethylethyleneCl₂FeCl₃40–601–2>852,3-dichloro-2-methylbutane vulcanchem.com
TrimethylethyleneSO₂Cl₂NoneNot specifiedNot specifiedNot specified2,3-dichloro-2-methylbutane vulcanchem.com
2-methyl-2-butene (B146552)Cl₂NoneNot specifiedNot specifiedNot specified2,3-dichloro-2-methylbutane aakash.ac.in

While the electrophilic addition of chlorine to alkenes is the predominant pathway for forming vicinal dichlorides, radical and photochemical chlorination mechanisms are also recognized in organic chemistry. Photochemical chlorination of alkanes, such as 2-methylbutane, proceeds via a free radical chain mechanism, leading to a mixture of monochlorinated products chegg.comchegg.comquora.comvedantu.comquora.com. Studies on the photochemical chlorination of 2-methyl-2-butene have explored its photooxidation in the presence of active chlorine species researchgate.netnih.gov.

However, for the specific synthesis of this compound from alkenes, radical addition of chlorine is generally less favored and less selective compared to electrophilic addition researchgate.net. The free radical chlorination of saturated hydrocarbons like pentane, for instance, yields a mixture of isomers, making it an inefficient method for producing a single, desired product quora.com.

Halogen Exchange Reactions

Halogen exchange reactions involve the substitution of one halogen atom for another within a molecule.

An older synthetic route mentioned for this compound is the "Neopentyl Iodide Route," which involves the reaction of neopentyl iodide with chlorine vulcanchem.com. This method implies the conversion of a different halogenated C5 precursor to the target dichloride.

More broadly, halogen exchange reactions can be utilized to synthesize dichlorinated compounds. For example, the conversion of diiodopentanes to dichloropentanes using chloride salts is a known chemical transformation researchgate.netpageplace.de. While specific literature detailing the halogen exchange synthesis of 2,3-dichloro-2-methylbutane from other C5 dihalides is not extensively detailed in the provided snippets, the general principle remains relevant. The conversion of tertiary alcohols, such as 2-methyl-2-butanol, to their corresponding alkyl chlorides using hydrohalic acids like HCl is also a documented method for preparing alkyl halides pbworks.comchegg.com.

Emerging Synthetic Strategies

Contemporary organic synthesis offers advanced and often more sustainable methods for the vicinal dihalogenation of alkenes, providing alternatives to traditional, potentially hazardous reagents. These modern approaches include:

DCDMH and ZnCl₂: The use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in conjunction with zinc chloride (ZnCl₂) presents a safer and more manageable alternative for the dichlorination of olefins compared to the direct use of chlorine gas google.com.

TCCA and TBACl: A metal-free and molecular chlorine-free protocol utilizes trichloroisocyanuric acid (TCCA) and tetrabutylammonium (B224687) chloride (TBACl) for the dichlorination of olefins under mild reaction conditions google.com.

Photocatalytic Methods: Significant advancements have been made in visible-light-mediated vicinal dihalogenation of alkenes, employing various photocatalysts and chlorine sources nih.govresearchgate.netacs.org. These methods often leverage single-electron transfer mechanisms and can offer enhanced selectivity and environmental benefits. For instance, Mn-catalyzed electrochemical dichlorination of alkenes using magnesium chloride (MgCl₂) as the chlorine source provides an efficient route to vicinal dichlorides organic-chemistry.org.

While these emerging strategies are generally applicable to vicinal dichlorination, their specific application and optimization for the synthesis of 2,3-dichloro-2-methylbutane from trimethylethylene would necessitate targeted research into substrate scope and reaction parameter fine-tuning.

Compound List:

this compound (2,3-dichloro-2-methylbutane)

Trimethylethylene (2-methyl-2-butene)

Neopentyl iodide

1,2-Dichloropentane (B160153)

Pentane

2-methylbutane

2-chloro-2-methylbutane (B165293)

1,5-Dichloropentane (B10660)

2,3-Dichlorobutane

2,2-Dichlorobutane

1,4-Dichlorobutane

1,2-Dichlorobutane

1,3-Dichloro-2-methylpropane

1,5-Diiodopentane

Sulfuryl chloride

Chlorine gas

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary class of reactions for alkyl halides, where a nucleophile replaces the halide leaving group. libretexts.org For dichloropentanes, this can occur at one or both chlorinated carbon centers. The reaction can proceed through two main pathways: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). savemyexams.com

The competition between SN1 and SN2 mechanisms is highly dependent on the structure of the dichloropentane (B13834815) isomer. byjus.com

SN2 Mechanism: This is a single-step, concerted reaction where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. byjus.com The reaction rate depends on the concentration of both the alkyl halide and the nucleophile. youtube.com This pathway is favored for primary and, to a lesser extent, secondary alkyl chlorides due to lower steric hindrance. libretexts.org For an isomer like 1,5-dichloropentane, which contains two primary chlorides, substitution reactions with strong nucleophiles (e.g., I⁻, CN⁻, RS⁻) in polar aprotic solvents (like acetone (B3395972) or DMSO) would proceed via an SN2 mechanism. pressbooks.pub

SN1 Mechanism: This is a two-step process that begins with the slow, rate-determining step of the C-Cl bond breaking to form a carbocation intermediate. byjus.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com The rate of an SN1 reaction depends only on the concentration of the alkyl halide. savemyexams.com This pathway is favored for tertiary alkyl chlorides because they can form relatively stable tertiary carbocations. savemyexams.com An isomer such as 2,3-dichloro-2-methylbutane, possessing a tertiary chloride, would be prone to SN1 reactions at that position, especially in polar protic solvents (like water or ethanol) which can stabilize the carbocation intermediate. byjus.compressbooks.pub

Secondary chlorides, such as those in 2,3-dichloropentane (B1606421), can react by either mechanism, and the outcome is often determined by the specific conditions. byjus.com Strong nucleophiles favor SN2, while weak nucleophiles and ionizing solvents favor SN1. pressbooks.pub

Table 1: Conditions Favoring SN1 vs. SN2 Mechanisms for Dichloropentanes
FactorSN1 PathwaySN2 Pathway
Alkyl Halide Structure Tertiary > Secondary >> PrimaryPrimary > Secondary >> Tertiary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, OH⁻, CN⁻, R S⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO, DMF)
Kinetics Unimolecular (Rate = k[Alkyl Halide])Bimolecular (Rate = k[Alkyl Halide][Nucleophile])
Intermediate CarbocationNone (Transition State)

When a reaction occurs at a chiral center, the stereochemistry of the product provides insight into the mechanism.

SN1 Stereochemistry: The SN1 reaction proceeds through a planar carbocation intermediate. The incoming nucleophile can attack this flat intermediate from either face with roughly equal probability. slideshare.net This results in the formation of a nearly 50:50 mixture of enantiomers, a process known as racemization. masterorganicchemistry.com If a chiral isomer of this compound, such as (R)-2,3-dichloropentane, were to undergo an SN1 reaction at the C-2 position, the product would be a racemic mixture of (R)- and (S)- products.

SN2 Stereochemistry: The SN2 mechanism involves a backside attack by the nucleophile, approaching the carbon from the side opposite the leaving group. This leads to an inversion of the stereochemical configuration at the reaction center, similar to an umbrella turning inside out in the wind. libretexts.org For a chiral molecule like (2R, 3S)-2,3-dichloropentane, an SN2 reaction with a nucleophile at C-2 would result in a product with an (S) configuration at that carbon.

Elimination Reactions (E1, E2 Pathways)

Elimination reactions compete with substitution and result in the formation of alkenes through the removal of a hydrogen and a halogen from adjacent carbon atoms (dehydrohalogenation). chemicalnote.com With dichloropentanes, a double elimination can occur to form dienes. masterorganicchemistry.com

Like substitution, elimination can occur via two primary mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular). openstax.org

E2 Mechanism: This is a concerted, single-step reaction where a strong base removes a proton from a carbon adjacent (beta) to the leaving group, while the C-Cl bond breaks and a π-bond forms simultaneously. libretexts.org The rate is dependent on both the alkyl halide and the base concentration. chemicalnote.com This pathway is favored by strong, bulky bases (e.g., potassium tert-butoxide) and is common for primary, secondary, and tertiary halides. msu.edu

E1 Mechanism: This mechanism shares its first step with the SN1 reaction: the formation of a carbocation intermediate. masterorganicchemistry.com In a subsequent step, a weak base removes a beta-proton, leading to the formation of a double bond. libretexts.org The E1 reaction is favored by conditions that stabilize carbocations, such as tertiary halide structures and polar protic solvents, and typically occurs in the absence of a strong base. libretexts.org

The regioselectivity of these reactions often follows Zaitsev's Rule , which predicts that the major product will be the more substituted (and therefore more stable) alkene. openstax.orglibretexts.org For example, the E2 elimination from 2,3-dichloropentane would preferentially yield 2-chloro-3-pentene over 3-chloro-1-pentene.

Table 2: Potential Products from Elimination of 2,3-Dichloropentane
ReactantConditionsMechanismPotential Unsaturated ProductsMajor Product (Zaitsev)
2,3-DichloropentaneStrong Base (e.g., NaOEt in EtOH)E22-chloro-3-pentene, 3-chloro-1-pentene2-chloro-3-pentene
Weak Base / Heat (e.g., EtOH, heat)E12-chloro-3-pentene, 3-chloro-1-pentene2-chloro-3-pentene
2-chloro-3-penteneExcess Strong BaseE21,3-pentadiene, 2,3-pentadiene1,3-pentadiene

Rearrangement Reactions

Reactions that proceed through a carbocation intermediate, namely SN1 and E1, are susceptible to molecular rearrangements. masterorganicchemistry.com These rearrangements occur when a more stable carbocation can be formed by the migration of a group (typically a hydride ion or an alkyl group) from an adjacent carbon to the positively charged carbon. youtube.comwiley-vch.de This is known as a 1,2-shift.

For instance, if an isomer of this compound like 1,2-dichloro-3,3-dimethylbutane were to undergo an SN1 or E1 reaction, the initial loss of the chloride from C-2 would form a secondary carbocation. A subsequent 1,2-methyl shift from the adjacent quaternary carbon would produce a more stable tertiary carbocation. The final substitution or elimination product would then form from this rearranged intermediate, leading to a product with a different carbon skeleton than the starting material. masterorganicchemistry.com

Role in Polymerization and Oligomerization Mechanisms

While not a common monomer for large-scale polymer production, this compound can theoretically participate in polymerization reactions through several mechanisms.

Condensation Polymerization: Dichloropentanes, particularly isomers like 1,5-dichloropentane, can act as bifunctional monomers. In reactions with other bifunctional monomers, such as diols or diamines, they could undergo nucleophilic substitution at both ends to form polymers like polyethers or polyamines, eliminating HCl in the process.

Cationic Polymerization: The formation of a carbocation from a dichloropentane under Lewis acid catalysis could potentially initiate the cationic polymerization of alkenes. In this role, the dichloropentane acts as an initiator.

Organometallic Catalysis: In certain types of coordination polymerization, dichloride precursors are used to form active catalysts for the polymerization or oligomerization of olefins like ethylene. mdpi.comunam.mx While specific applications for this compound are not widely documented, it fits the general structural class of compounds used in such catalytic systems.

The formation of oligo(amylene) has been reported from reactions involving amyl alcohols and zinc dihalides, proceeding through dehydration and subsequent cationic polymerization of the resulting amylene (pentene) intermediates. rsc.org This highlights the role of halide-based Lewis acids in initiating oligomerization, a process where carbocationic species derived from this compound could also potentially participate.

Cationic Polymerization of "Amylene" Precursors

The formation of polymers from amylene isomers, such as isoamylene, can proceed through a cationic polymerization mechanism. This process is typically initiated by a Lewis acid in the presence of a proton source (co-catalyst), which generates a strong protic acid. This acid then protonates the amylene monomer, forming a carbocation.

The polymerization process involves three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of a carbocation from the amylene monomer. For instance, with a Lewis acid like zinc dichloride and a co-catalyst such as water or an alcohol, an acidic complex is formed. This complex protonates the isoamylene, generating a tertiary carbocation, which is relatively stable.

Propagation: The newly formed carbocation is electrophilic and reacts with another amylene monomer. This reaction forms a new, larger carbocation. This step repeats, leading to the growth of the polymer chain. The oligomerization of amylenes is known to be catalyzed by Brønsted acid sites and proceeds via a carbocation mechanism.

Termination: The polymerization process can be terminated in several ways, including rearrangement, proton loss to form an unsaturated end group, or combination with an anion.

The general scheme for the cationic polymerization of an amylene precursor can be represented as follows:

StageDescriptionGeneral Reaction
Initiation Protonation of the amylene monomer to form a carbocation.H+ + (CH3)2C=CHCH3 -> (CH3)2C+-CH2CH3
Propagation Addition of monomer units to the growing carbocationic chain.(CH3)2C+-CH2CH3 + n[(CH3)2C=CHCH3] -> -[C(CH3)2-CH(CH3)]n-C+(CH3)2
Termination Cessation of chain growth through various mechanisms.-[C(CH3)2-CH(CH3)]n-C+(CH3)2 -> Polymer + H+

Mechanistic Intermediates in Oligomer Formation

During the cationic oligomerization of amylenes, the key mechanistic intermediates are carbocations. The stability of these carbocations plays a crucial role in the reaction pathway. In the case of isoamylene, protonation leads to the formation of a tertiary carbocation, which is a relatively stable intermediate.

The formation of oligo(amylene) from fusel oil in the presence of zinc dihalides is believed to proceed through such cationic intermediates. The reaction involves the dehydration of isoamyl alcohol to form isoamylene, which then reacts with an acidic Lewis acid complex to generate these carbocationic intermediates that initiate polymerization.

The structure of the carbocationic intermediates influences the structure of the resulting oligomers. These intermediates can undergo rearrangements to form more stable carbocations, leading to branched polymer structures. The oligomerization process can yield a mixture of dimers, trimers, and higher oligomers.

Intermediate TypeDescriptionRole in Oligomerization
Tertiary Carbocation Formed by the protonation of isoamylene.Initiates the polymerization chain.
Dimeric Carbocation Formed after the initial carbocation reacts with a monomer unit.Propagates the chain to form higher oligomers.
Rearranged Carbocations Formed through hydride or alkyl shifts to achieve greater stability.Leads to the formation of branched oligomers.

Other Transformation Pathways

This compound, as a dichlorinated alkane, can undergo various transformation pathways, primarily elimination and substitution reactions.

Dehydrochlorination:

One of the most common transformation pathways for dichloroalkanes is dehydrochlorination, which is an elimination reaction. This process involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene. In the case of a vicinal dihalide like 2,3-dichloro-2-methylbutane, a twofold elimination of hydrogen chloride (HCl) can occur in the presence of a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH), to form an alkyne. libretexts.org The reaction typically proceeds through a vinylic halide intermediate. libretexts.org

The general mechanism for a double dehydrohalogenation is as follows:

First Elimination: The strong base removes a proton, and a chloride ion is eliminated, resulting in the formation of a chloroalkene (a vinylic halide).

Second Elimination: A second molecule of the strong base removes another proton from the vinylic halide, and the second chloride ion is eliminated, forming an alkyne.

This twofold dehydrohalogenation is a key method for synthesizing alkynes from vicinal dihalides. libretexts.org

Hydrolysis:

This compound can also undergo hydrolysis, a substitution reaction where the chlorine atoms are replaced by hydroxyl (-OH) groups. This reaction typically occurs in the presence of water or an aqueous hydroxide solution. The hydrolysis of haloalkanes involves the breaking of the carbon-halogen bond. youtube.comsavemyexams.com

The hydrolysis of a geminal dichloride (where both chlorine atoms are on the same carbon) can lead to the formation of an unstable geminal diol, which readily loses a molecule of water to form a ketone. For a vicinal dichloride, hydrolysis would result in the formation of a diol (glycol). The reactivity in hydrolysis reactions depends on the strength of the carbon-halogen bond, with C-Cl bonds being stronger and less reactive than C-Br or C-I bonds. savemyexams.com

Synthesis of Dienes:

Dichlorinated alkanes can also serve as precursors for the synthesis of conjugated dienes. This can be achieved through elimination reactions. For example, the treatment of a dichlorobutane derivative with a base can lead to the formation of a diene. The synthesis of 2-substituted buta-1,3-dienes has been achieved from 1,4-dichlorobut-2-yne via organoboranes, involving the elimination of two chlorine atoms. rsc.org While not directly involving this compound, this demonstrates a potential transformation pathway for similar dichlorinated compounds to form dienes.

Transformation PathwayReagents and ConditionsProducts
Dehydrochlorination Strong base (e.g., NaNH₂, KOH)Alkenes, Alkynes
Hydrolysis Water, aqueous hydroxideDiols, Ketones
Elimination to Dienes Base, specific catalystsDienes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, researchers can piece together the exact arrangement of atoms.

Proton NMR (¹H NMR) is fundamental for identifying the number of distinct proton environments and their neighboring protons. The presence of two electronegative chlorine atoms significantly influences the ¹H NMR spectrum, causing protons on adjacent carbons to shift downfield (to a higher ppm value). The exact chemical shifts and coupling constants are unique to each isomer.

For an isomer like 1,2-dichloro-3-methylbutane , the expected ¹H NMR spectrum would feature distinct signals for the protons on the chloromethyl (-CH2Cl) group, the chloromethine (-CHCl-) group, the methine (-CH-) group, and the two diastereotopic methyl (-CH3) groups. The splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons, allowing for the mapping of proton connectivity.

Table 1: Predicted ¹H NMR Data for a Representative this compound Isomer

Proton Group (in 1,2-dichloro-3-methylbutane)Predicted Chemical Shift (ppm)Predicted MultiplicityCoupling To
-CH(CH₃)₂~1.8 - 2.2Multiplet-CHCl-, -CH(CH₃)₂
-CH(CH₃)₂~0.9 - 1.1Doublet-CH(CH₃)₂
-CHCl-~3.8 - 4.2Doublet of Doublets-CH₂Cl, -CH(CH₃)₂
-CH₂Cl~3.6 - 3.9Multiplet-CHCl-

Note: The data in this table are predicted values based on general principles of ¹H NMR spectroscopy for halogenated alkanes. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) reveals the number of unique carbon environments within the molecule. Carbons bonded to chlorine atoms are significantly deshielded and appear at a higher chemical shift (downfield) compared to carbons in a simple alkane. docbrown.infodocbrown.info This technique is particularly useful for distinguishing between isomers that may have similar ¹H NMR spectra. For instance, 2,3-dichloro-2-methylbutane has five carbons but only four unique carbon environments due to symmetry, which would result in four distinct signals in the ¹³C NMR spectrum. nih.gov Public databases provide reference spectra for specific isomers, such as 1,2-dichloro-3-methylbutane. nih.gov

Table 2: Experimental ¹³C NMR Data for 1,2-dichloro-3-methylbutane

Carbon AtomChemical Shift (ppm)
-CH₂Cl48.9
-CHCl-69.1
-CH(CH₃)₂32.8
-CH(CH₃)₂19.5
-CH(CH₃)₂17.8

Source: Wiley-VCH GmbH, as cited in PubChem. nih.gov

For complex structures or where 1D spectra are ambiguous, two-dimensional (2D) NMR techniques are employed to establish definitive correlations between atoms. researchgate.net

COSY (Correlation Spectroscopy) : This experiment maps proton-proton couplings. sdsu.edu A cross-peak in a COSY spectrum indicates that two protons are coupled to each other, typically through two or three bonds. uvic.ca This is invaluable for tracing the connectivity of the proton network from one end of the molecule to the other.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies which protons are directly attached to which carbon atoms. youtube.com It correlates the ¹H and ¹³C spectra, showing a peak at the intersection of a proton's chemical shift and the chemical shift of the carbon it is bonded to. sdsu.edu This allows for the unambiguous assignment of each carbon and its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by multiple (usually two or three) bonds. youtube.com HMBC is crucial for piecing together the molecular skeleton by connecting fragments that are not directly bonded, such as linking a methyl group to a quaternary carbon or other parts of the carbon chain. sdsu.eduyoutube.com

Mass Spectrometry (MS) Applications in Structural Research

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemconnections.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. chemconnections.orgmeasurlabs.com This precision allows for the determination of the exact elemental formula of the parent ion. measurlabs.com For this compound (C5H10Cl2), HRMS can easily confirm the molecular formula by matching the experimental mass to the calculated exact mass (140.01595 Da). nih.govnih.gov Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), HRMS will resolve the characteristic isotopic pattern for a molecule containing two chlorine atoms, showing distinct peaks for [M]+, [M+2]+, and [M+4]+ ions, which confirms the presence of two chlorine atoms. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation pathways of a selected parent ion. researchgate.netnih.gov In an MS/MS experiment, the molecular ion of an this compound isomer is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed.

Common fragmentation pathways for chlorinated alkanes include:

Alpha-cleavage : Breakage of the carbon-carbon bond adjacent to a chlorine atom, leading to the formation of a stable carbocation.

Loss of HCl : Elimination of a hydrogen chloride molecule from the parent ion.

Loss of a chlorine radical : Cleavage of a carbon-chlorine bond.

By analyzing the masses of these fragment ions, researchers can deduce the original structure of the molecule. researchgate.net The fragmentation pattern serves as a molecular fingerprint that can be used to differentiate between various isomers. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For isomers of this compound, the IR spectrum is characterized by absorptions corresponding to carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds.

The C-H stretching vibrations of the alkane backbone typically appear as strong absorptions in the 2850-3000 cm⁻¹ region. nih.govyoutube.com More diagnostic for these halogenated alkanes are the vibrations involving the carbon-chlorine bonds. The C-Cl stretching vibrations give rise to strong absorptions in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹. slideshare.netfiveable.menih.gov The exact frequency of the C-Cl stretch is sensitive to the local molecular environment, including the substitution of the carbon atom (primary, secondary, or tertiary) and the rotational conformation of the molecule. chiralabsxl.com

Detailed research on model compounds like 2,4-dichloropentane (B1605460), an isomer of this compound, has shown that IR spectroscopy can differentiate between various rotational isomers (conformers). For example, different spatial arrangements of the chlorine atoms (e.g., trans vs. gauche conformations) result in distinct C-Cl stretching frequencies. chiralabsxl.com This sensitivity allows researchers to study the conformational population and dynamics of these molecules in different states.

Table 1: Characteristic Infrared (IR) Absorption Ranges for this compound Isomers

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
C-H Stretch Alkane (CH, CH₂, CH₃) 2850 - 3000
C-H Bend/Scissor CH₂ 1450 - 1470
C-H Bend (Rock) CH₃ 1350 - 1370

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about a molecule's vibrational modes. While IR absorption depends on a change in the molecule's dipole moment, Raman scattering depends on a change in polarizability. Consequently, symmetric vibrations and bonds involving heavier atoms, like the C-Cl bond, often produce strong and characteristic Raman signals.

In the study of chlorinated alkanes, Raman spectroscopy is particularly valuable for analyzing the low-frequency C-Cl stretching and skeletal bending modes that are highly sensitive to molecular conformation. acs.orgnih.gov Research on chlorinated paraffins has identified distinct Raman peaks associated with different C-Cl bond conformations. Specifically, vibrations in the 610–618 cm⁻¹ range are linked to SHH conformations, while peaks at 668–690 cm⁻¹ correspond to SHC conformations. acs.org The relative intensities of these peaks can provide quantitative information about the conformational equilibrium. acs.orgrsc.org

The Raman spectrum of a sample containing multiple conformers is a weighted combination of the individual spectra of each isomer. nih.gov By studying the temperature dependence of the Raman spectra, researchers can determine important thermodynamic parameters, such as the enthalpy difference (ΔH) between the conformers. nih.govrsc.org This makes Raman spectroscopy a powerful tool for probing the subtle structural and energetic differences between the rotational isomers of this compound.

Table 2: Characteristic Raman Shifts for C-Cl Conformations in Chlorinated Alkanes

Conformation Vibrational Mode Typical Raman Shift (cm⁻¹)
SHH C-Cl Stretch 610 - 618

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical analysis of molecules that can exist as non-superimposable mirror images (enantiomers). wikipedia.orghindsinstruments.com

Several isomers of this compound are chiral and thus optically active. docbrown.info

1,2-Dichloropentane: Possesses one chiral center at the C2 position, leading to a pair of enantiomers ((R)- and (S)-1,2-dichloropentane).

2,3-Dichloropentane: Has two chiral centers (C2 and C3), resulting in four possible stereoisomers: two pairs of enantiomers ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)). slideshare.netfiveable.me

2,4-Dichloropentane: Contains two chiral centers (C2 and C4). This isomer exists as a pair of enantiomers (the dl or racemic pair: (2R,4R) and (2S,4S)) and an achiral, optically inactive meso compound ((2R,4S)). ebyte.itresearchgate.net

In Circular Dichroism, a spectrum is generated by plotting the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) versus wavelength. bruker.com Enantiomers produce CD spectra that are perfect mirror images of each other—where one enantiomer shows a positive peak (a positive Cotton effect), its mirror image will show a negative peak of equal magnitude. chiralabsxl.com This property makes CD an definitive tool for distinguishing between enantiomers and assigning their absolute configuration, often by comparing experimental spectra to those predicted by quantum chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD) extends this principle into the infrared region, measuring the differential absorption of polarized light by a molecule's vibrational modes. wikipedia.orgjascoinc.com Since VCD spectra contain a wealth of structural information from numerous vibrational bands, they provide a detailed fingerprint of a molecule's 3D structure and absolute configuration. acs.org For chiral isomers of this compound, VCD could be used to unambiguously determine the absolute configuration of enantiomers like the (2R,4R) and (2S,4S) forms of 2,4-dichloropentane by analyzing the signs of the VCD bands in the C-H and C-Cl stretching and bending regions.

Table 3: List of Compounds Mentioned

Compound Name Synonym(s)
1,2-Dichloropentane -
1,5-Dichloropentane Pentamethylene dichloride
2,3-Dichloropentane -
2,4-Dichloropentane -

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For a volatile chlorinated hydrocarbon like this compound, gas chromatography and high-performance liquid chromatography are the primary methods employed.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) such as this compound. iltusa.comthermofisher.com The principle of GC involves vaporizing a sample and passing it through a long column. The separation is based on the differential partitioning of the analytes between a stationary phase (the column coating) and a mobile phase (an inert carrier gas). Compounds that interact weakly with the stationary phase travel through the column faster, while those with stronger interactions are retained longer, allowing for effective separation. For chlorinated hydrocarbons, GC offers high resolution and sensitivity. tdi-bi.comepa.gov

When coupled with mass spectrometry (MS), the technique is known as GC-MS. iltusa.com This hyphenated technique is exceptionally powerful because it combines the separation capabilities of GC with the identification power of MS. thermofisher.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly confident identification. iltusa.com GC-MS is a dominant method for the analysis of volatiles. thermofisher.com The National Institute of Standards and Technology (NIST) has documented GC-MS data for this compound, confirming its application for this specific compound. nih.gov

The choice of GC column is critical for successful separation. Fused-silica open-tubular (capillary) columns of different polarities are often used to achieve optimal resolution of chlorinated hydrocarbons. epa.gov For complex samples, a dual-column/dual-detector approach can provide enhanced selectivity and confirmation of results. epa.gov

Table 1: GC and GC-MS Parameters for Volatile Chlorinated Hydrocarbon Analysis

Parameter Description Relevance to this compound Analysis
Technique Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) Standard and preferred methods for separating and identifying volatile compounds like this compound. iltusa.comthermofisher.comnih.gov
Sample Introduction Direct injection, Headspace, Purge-and-Trap The sample is vaporized and introduced into the GC system. Headspace and Purge-and-Trap are common for environmental samples. thermofisher.com
Column Type Fused-silica open-tubular (capillary) columns (e.g., DB-5, DB-1701) Offers high resolution, better selectivity, and increased sensitivity for separating isomers and related compounds. tdi-bi.comepa.gov
Carrier Gas Inert gas (e.g., Helium, Nitrogen) Transports the vaporized sample through the column without reacting with it. thermofisher.com

| Detector | Mass Spectrometry (MS), Electron Capture Detector (ECD), Flame Ionization Detector (FID) | MS provides structural information for definitive identification. helcom.fi ECD is highly sensitive to halogenated compounds. tdi-bi.com |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is another key separation technique, though it is more commonly used for less volatile or thermally sensitive compounds than GC. rsc.org In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on the analyte's interaction with the stationary phase. google.com

For a compound like this compound, HPLC's primary research application would be for purity assessment, especially in bulk materials or reaction mixtures where non-volatile impurities might be present. google.com Preparative HPLC can be used to isolate and purify gram-sized fractions of organic compounds to a purity of over 90%. google.com The choice of solvent is critical; solvents like dichloromethane, sometimes stabilized with amylene, are available in HPLC grade, ensuring they are free from impurities that could interfere with the analysis. ibisscientific.comthomassci.comrcilabscan.comthermofisher.com

Sample Preparation and Matrix Effects in Analytical Research

The quality of analytical results is highly dependent on the sample preparation process. The goal is to isolate and concentrate the analyte of interest from the sample matrix (the other components of the sample) while removing interfering substances. researchgate.net

For this compound, which is a volatile organic compound, several sample preparation techniques are applicable depending on the matrix (e.g., water, soil, air). epa.gov Common methods include:

Purge-and-Trap (Dynamic Headspace Sampling): This is a highly sensitive and common technique for analyzing VOCs in aqueous samples. thermofisher.com An inert gas is bubbled through the sample, purging the volatile compounds, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC system. thermofisher.comepa.gov

Static Headspace Analysis: The sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. iltusa.com A portion of this headspace gas is then injected into the GC. iltusa.comthermofisher.com This method is suitable for analyzing volatiles in various matrices. acs.org

Solvent Extraction: This technique is used for solid or semi-solid samples. A solvent is used to dissolve and extract the analytes from the sample matrix. iltusa.com For high-concentration samples, methanol (B129727) extraction followed by aqueous dilution and purge-and-trap analysis is a common approach. clu-in.org

Matrix effects can significantly impact the accuracy of quantitative analysis in both GC and HPLC. chromatographyonline.comchromatographyonline.com The matrix effect is the combined effect of all components in the sample, other than the analyte, on the measurement signal. chromatographyonline.com This can manifest as either signal suppression or enhancement. chromatographyonline.comyoutube.com In GC analysis, "matrix-induced response enhancement" can occur when matrix components coat active sites in the GC inlet, preventing the analyte from adsorbing to these sites and thus increasing the signal. chromatographyonline.com In LC-MS, co-eluting matrix components can interfere with the ionization process in the mass spectrometer source, leading to ion suppression. chromatographyonline.com The nature of the analyte, the type of matrix, and the instrumental parameters all influence the extent of the matrix effect. researchgate.net

Detection Strategies in Research Analytical Methods

The final step in the analytical process is the detection of the separated compounds as they elute from the chromatographic column. The choice of detector depends on the analyte's properties and the required sensitivity and selectivity.

For chlorinated hydrocarbons like this compound, several detectors are commonly used in conjunction with GC:

Mass Spectrometry (MS): As a detector, MS is highly specific and provides structural information that allows for unequivocal identification of the analyte. helcom.ficdc.gov It is considered a confirmatory method.

Electron Capture Detector (ECD): This detector is extremely sensitive to electrophilic compounds, particularly halogenated hydrocarbons. tdi-bi.comepa.gov It is a selective detector that provides high sensitivity for trace-level analysis of compounds like this compound. keikaventures.com

Flame Ionization Detector (FID): The FID is a robust and widely used detector for organic compounds. thermofisher.com It responds to virtually all carbon-containing compounds and is known for its stability and wide linear range. cdc.gov

In addition to chromatographic detectors, other technologies are being explored. For instance, Fourier Transform Infrared Spectroscopy-Attenuated Total Reflectance (FTIR-ATR) sensors have been developed for the in-situ detection of chlorinated hydrocarbons in water, offering a potential for online monitoring. nih.govresearchgate.net

Table 2: Common Detectors for this compound Analysis

Detector Principle of Operation Selectivity and Sensitivity
Mass Spectrometry (MS) Ionizes molecules and separates them based on their mass-to-charge ratio. iltusa.com Highly selective, provides structural confirmation. Considered the gold standard for identification. helcom.fi
Electron Capture Detector (ECD) Measures the decrease in current from a radioactive source as electron-capturing analytes pass by. tdi-bi.com Highly sensitive and selective for halogenated compounds. epa.gov

| Flame Ionization Detector (FID) | Burns organic compounds in a hydrogen flame, producing ions that are measured as a current. thermofisher.com | General purpose detector for organic compounds; good sensitivity and wide linear range. cdc.gov |

Intermediate in Complex Organic Synthesis

The bifunctional nature of dichloropentane isomers, possessing two chlorine atoms, makes them useful building blocks in the construction of more complex molecular architectures. The chlorine atoms act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

A primary example is the use of 1,5-dichloropentane as a key intermediate. innospk.com Its linear five-carbon chain with reactive chlorine atoms at both ends makes it an ideal precursor for forming heterocyclic compounds. For instance, in the synthesis of piperidine (B6355638) derivatives, 1,5-dichloropentane can react with a primary amine in a double nucleophilic substitution reaction, where the amine nitrogen displaces both chlorine atoms to form the six-membered ring. This strategy is fundamental in the synthesis of various alkaloids and pharmaceutical compounds.

The general reaction scheme is as follows: Cl-(CH₂)₅-Cl + R-NH₂ → (C₅H₁₀)NR + 2HCl

This cyclization reaction is a powerful tool for creating carbocyclic and heterocyclic systems, which are prevalent in natural products and medicinal chemistry.

Precursor for Specialty Chemicals

Dichloropentanes are instrumental in the production of various specialty chemicals. 1,5-Dichloropentane, in particular, is a well-established precursor for sulfur-containing compounds. innospk.com

Key specialty chemicals derived from 1,5-dichloropentane include:

Tetrahydrothiopyran (Thiane): This saturated six-membered heterocycle containing a sulfur atom is synthesized by reacting 1,5-dichloropentane with a sulfide (B99878) source, such as sodium sulfide (Na₂S). innospk.com The reaction proceeds via an intramolecular cyclization. Thiane and its derivatives are used in the synthesis of certain pharmaceuticals and as ligands in coordination chemistry.

Symmetrical Sulfides: The reaction with sodium sulfide can also be controlled to produce symmetrical sulfides. innospk.com These compounds have applications in various industrial processes.

The synthesis of these compounds highlights the role of 1,5-dichloropentane as a foundational material for creating molecules with specific functionalities and structures.

Table 1: Specialty Chemicals Derived from 1,5-Dichloropentane

PrecursorReagentProductChemical ClassApplication Area
1,5-DichloropentaneSodium Sulfide (Na₂S)Tetrahydrothiopyran (Thiane)Heterocyclic CompoundPharmaceutical Synthesis, Ligand Chemistry
1,5-DichloropentaneSodium Sulfide (Na₂S)Symmetrical SulfidesOrganosulfur CompoundIndustrial Processes

Model Compound in Mechanistic Studies of Halogenated Systems

The structural diversity of dichloropentane isomers makes them excellent model compounds for investigating reaction mechanisms in halogenated systems. The presence of multiple chlorine atoms and chiral centers in certain isomers allows researchers to study stereochemistry, reaction kinetics, and the influence of structure on reactivity.

Stereoisomerism Studies: 2,3-Dichloropentane is a notable example used in the study of stereoisomerism. slideshare.net It possesses two chiral centers, leading to the formation of multiple stereoisomers, including a pair of enantiomers and a meso compound. fiveable.me This makes it an ideal substrate for studying the stereochemical outcomes of substitution and elimination reactions. Investigating how different reaction conditions affect the product distribution provides fundamental insights into reaction mechanisms like Sₙ1, Sₙ2, E1, and E2. For example, the process of racemization can be studied by observing the conversion of an optically active halide into a 50/50 mixture of enantiomers, often through the formation of a carbocation intermediate. slideshare.net

Conformational Analysis: Isomers like 2,4-dichloropentane have been used to study conformational structures. researchgate.net Through techniques like NMR and vibrational spectroscopy, combined with theoretical calculations, researchers can identify the most stable conformers and understand the energy differences between them. These studies are crucial for understanding how molecular shape influences physical properties and reactivity. researchgate.net

Kinetic Isotope Effect (KIE) Studies: The kinetic isotope effect is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect is a powerful tool for determining reaction mechanisms. princeton.edulibretexts.org While specific studies on dichloropentane are not broadly cited in the initial results, halogenated alkanes, in general, are frequently used in KIE studies to probe the transition state of reactions. researchgate.net For example, comparing the reaction rates of a dichloropentane with its deuterium-substituted analogue can reveal whether a C-H bond is broken in the rate-determining step of a reaction.

Applications in Polymer Science Research (beyond its role as a stabilizer)

The presence of two reactive chlorine atoms allows dichloropentane isomers to act as bifunctional monomers in polycondensation reactions. gdckulgam.edu.in This process involves the stepwise reaction between functional groups of monomers to form polymers. melscience.com

Dihaloalkanes like 1,5-dichloropentane are suitable monomers for synthesizing certain classes of polymers. They can react with other bifunctional monomers, such as diamines or disulfides, to create long polymer chains.

Polysulfide Polymers: 1,5-Dichloropentane is listed as a potential monomer for the preparation of polysulfide polymers. google.comgoogle.com These polymers are known for their excellent resistance to solvents and chemicals. The synthesis involves reacting the dichloroalkane with an inorganic polysulfide, such as sodium polysulfide (Na₂Sₓ). The resulting polymer has a backbone containing sulfur-sulfur linkages. While bis-(2-chloroethyl) formal is the most common monomer for liquid polysulfides, various dichloroalkanes, including 1,5-dichloropentane, can be incorporated to modify the polymer's properties. google.comnouryon.comadhesivesmag.com

Polyamides: In principle, 1,5-dichloropentane can undergo a polycondensation reaction with a diamine to form a type of polyamide. libretexts.org In this reaction, the amino groups of the diamine would displace the chlorine atoms of the dichloropentane to form the repeating amide linkages. This approach is analogous to the synthesis of nylons, although the more common route involves the reaction of diamines with diacid chlorides. The use of a dihaloalkane offers an alternative pathway to novel polymer structures.

Oligomers are molecules that consist of a few monomer units, in contrast to polymers, which can have thousands. The synthesis of specific oligomers requires controlled reaction conditions. Dichloropentanes can serve as starting materials or chain extenders in the synthesis of certain functional oligomers.

For example, in the synthesis of telechelic oligomers (oligomers with reactive functional groups at their ends), a dichloropentane could be used to link two smaller molecules or to initiate a controlled polymerization process. While detailed research specifically citing this compound in modern oligomer synthesis is not prevalent in the provided search results, the fundamental reactivity of dihaloalkanes makes them viable candidates for such applications in synthetic polymer chemistry research. The principles of oligonucleotide synthesis, which involve stepwise addition of monomer units, provide a model for how such controlled oligomerizations could be designed. nih.govchemie-brunschwig.chempbiotech.combiomers.net

Conclusion

Amylene dichloride (2,3-dichloro-2-methylbutane) is a branched dichloroalkane with a defined chemical identity and properties that make it a compound of interest in organic chemistry. Its synthesis from amylene precursors and its participation in substitution and elimination reactions highlight its utility as a chemical intermediate. While established analytical techniques are available for its characterization, future research holds promise for developing more sustainable synthesis methods, exploring stereoselective transformations, and uncovering novel reactivity, thereby expanding its potential applications in chemical synthesis.

Compound List

this compound

2,3-dichloro-2-methylbutane

Trimethylethylene

2-methyl-2-butene (B146552)

Neopentyl iodide

2-pentene (B8815676)

2,3-dichloropentane (B1606421)

Pentane

2-chloropentane (B1584031)

1,2-dichloropentane (B160153)

1,5-dichloropentane (B10660)

Pentene isomers

Dichloropentanes

Q & A

Q. What is the functional role of amylene dichloride as a stabilizer in chlorinated solvents, and how does its mechanism prevent solvent decomposition?

this compound is used to inhibit the degradation of chlorinated solvents like dichloromethane by scavenging free radicals and preventing the formation of acidic by-products (e.g., HCl). Its stabilization mechanism involves reacting with photolytic or thermal decomposition intermediates, thereby maintaining solvent integrity. Researchers can validate stabilization efficacy using gas chromatography (GC) to monitor degradation products (e.g., phosgene) under accelerated aging conditions .

Q. Which analytical techniques are most effective for detecting trace amounts of this compound in solvent matrices?

Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-624) is recommended for separating and quantifying this compound in solvent mixtures. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can also be employed, though method optimization is required to resolve co-eluting stabilizers. Calibration curves using spiked solvent standards ensure accuracy .

Advanced Research Questions

Q. How do experimental variables (e.g., temperature, light exposure) influence the stabilization efficiency of this compound in high-purity solvents?

Controlled stability studies should compare solvent samples stored under varying conditions (e.g., 25°C vs. 40°C, dark vs. UV light). Accelerated degradation tests (e.g., refluxing at 80°C for 24 hours) paired with GC-MS analysis quantify residual this compound and degradation by-products. Statistical models (e.g., ANOVA) can identify significant variables affecting stabilization performance .

Q. What synthetic challenges arise in producing high-purity this compound, and how can reaction parameters be optimized?

Synthesis via radical-mediated chlorination of amylene (2-methyl-2-butene) often yields by-products such as trichlorinated isomers. Optimizing reaction temperature (10–15°C) and chlorine gas flow rate minimizes side reactions. Purification via fractional distillation (boiling range 85–90°C) followed by characterization using 1^1H NMR (δ 1.6–1.8 ppm for methyl groups) and FT-IR (C-Cl stretch at 550–600 cm1^{-1}) ensures purity. Contamination risks from residual chlorine require strict inert-atmosphere handling .

Q. How can researchers resolve contradictions in reported stabilization efficiencies of this compound across studies?

Discrepancies may stem from differences in solvent grades, co-stabilizers (e.g., ethanol), or analytical methodologies. A meta-analysis of published data should standardize variables (e.g., solvent purity, storage conditions) and apply multivariate regression to isolate this compound’s contribution. Replicating key studies under controlled laboratory conditions with harmonized protocols (e.g., ASTM D6869 for solvent stability testing) reduces variability .

Methodological Considerations

  • Experimental Design : Include control groups (unstabilized solvents) and triplicate sampling to ensure reproducibility.
  • Data Analysis : Use principal component analysis (PCA) to correlate stabilization efficiency with variables like pH and oxygen content.
  • Safety Protocols : Follow OSHA guidelines for handling chlorinated compounds, including fume hood use and personal protective equipment (PPE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.